molecular formula C18H21FN2O2 B1385042 N-(5-Amino-2-fluorophenyl)-2-(isopentyloxy)-benzamide CAS No. 1020057-22-0

N-(5-Amino-2-fluorophenyl)-2-(isopentyloxy)-benzamide

Cat. No. B1385042
CAS RN: 1020057-22-0
M. Wt: 316.4 g/mol
InChI Key: GXLKARDXJJWXIZ-UHFFFAOYSA-N
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Description

N-(5-Amino-2-fluorophenyl)-2-(isopentyloxy)-benzamide (NFPIB) is an organic compound with a unique structure and an interesting range of biochemical and physiological effects. NFPIB is a derivative of the benzamide group of compounds, which are widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. NFPIB has been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Gastrokinetic Activity

  • Benzamide derivatives, including compounds structurally related to N-(5-Amino-2-fluorophenyl)-2-(isopentyloxy)-benzamide, have demonstrated potent gastrokinetic activity. These compounds were effective in enhancing gastric emptying in animal models, without exhibiting dopamine D2 receptor antagonistic activity, suggesting potential therapeutic applications in gastrointestinal disorders (Kato et al., 1992).

Synthesis and Characterization in Research Chemicals

  • The synthesis and characterization of related benzamide compounds have been detailed, providing insights into their structural and chemical properties. Such research underlines the importance of accurate identification and labeling in chemical research (McLaughlin et al., 2016).

Microwave-Assisted Synthesis

  • Advanced synthesis methods like microwave-assisted Fries rearrangement have been used to create structurally related 2-fluoro-N-benzamides. These methods offer efficient pathways for creating novel compounds with potential applications in medicinal chemistry (Moreno-Fuquen et al., 2019).

Influence of Molecular Structure

  • Research on the molecular structure of fluoro-N-benzamide isomers, including their X-ray diffraction (XRD) characterization, highlights the significant role of molecular configuration in determining their biological properties. This research emphasizes the importance of structural analysis in understanding the pharmacological potential of benzamide derivatives (Moreno-Fuquen et al., 2022).

Antimicrobial Properties

  • Some N-benzamide derivatives have shown promising antimicrobial activity against a range of pathogens. This suggests potential applications in developing new antimicrobial agents (Ertan et al., 2007).

Enzyme Inhibitory Activity

  • In the context of cancer therapy, specific N-benzamide derivatives have been identified as potent inhibitors of the Met kinase superfamily, showing significant antitumor activity in preclinical models (Schroeder et al., 2009).

properties

IUPAC Name

N-(5-amino-2-fluorophenyl)-2-(3-methylbutoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O2/c1-12(2)9-10-23-17-6-4-3-5-14(17)18(22)21-16-11-13(20)7-8-15(16)19/h3-8,11-12H,9-10,20H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXLKARDXJJWXIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Amino-2-fluorophenyl)-2-(isopentyloxy)-benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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